3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole
Description
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a chloromethyl group and a difluorocyclobutyl group attached to the oxadiazole ring. These structural features impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H7ClF2N2O/c8-3-5-11-6(13-12-5)4-1-7(9,10)2-4/h4H,1-3H2 |
InChI Key |
VYPCQWPRWSQYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=NC(=NO2)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3,3-difluorocyclobutanecarboxylic acid: This intermediate can be synthesized from the reaction of dichloroketene with tert-butyl or benzyl vinyl ether.
Formation of 3,3-difluorocyclobutylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Cyclization to form the oxadiazole ring: The amine is reacted with appropriate reagents to form the oxadiazole ring, incorporating the chloromethyl group at the 3-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Scientific Research Applications
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and difluorocyclobutyl groups can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole can be compared with other oxadiazoles and related compounds:
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring, leading to different chemical properties and reactivity.
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring, which can affect its biological activity and chemical stability.
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxazole: Lacks one nitrogen atom in the ring, resulting in different electronic properties and reactivity.
Biological Activity
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole is a synthetic organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a chloromethyl group, a difluorocyclobutyl ring, and an oxadiazole ring.
- Molecular Formula : C₇H₇ClF₂N₂O
- Molecular Weight : 208.6 g/mol
- CAS Number : 1859431-65-4
Synthesis Methods
The synthesis of 3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole typically involves several steps:
- Starting Material : 3,3-Difluorocyclobutanecarboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.
- Formation of Hydrazide : The acid chloride is reacted with hydrazine.
- Cyclization : The resulting hydrazide undergoes cyclization with chloroacetonitrile to yield the oxadiazole compound.
Pharmacological Properties
Research indicates that oxadiazole derivatives exhibit various pharmacological activities:
- Anti-Tubercular Activity : Studies have shown that oxadiazole compounds can act as potent inhibitors of Mycobacterium tuberculosis. For instance, a derivative similar to 3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole demonstrated effective inhibition against resistant strains of Mtb with an MIC value of 0.25 µg/mL .
- Anti-inflammatory Activity : Compounds within the oxadiazole class have been tested for anti-inflammatory properties using the carrageenan-induced rat paw edema model. Some derivatives showed significant inhibition percentages compared to standard drugs like indometacin .
The biological activity of 3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors to modulate biological pathways.
- Non-Covalent Interactions : The difluorocyclobutyl ring and oxadiazole moiety facilitate interactions through hydrogen bonding and hydrophobic effects.
Comparative Analysis
Study on Anti-Tubercular Activity
In a study by Parikh et al. (2020), various substituted oxadiazoles were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. The study highlighted that certain derivatives exhibited excellent metabolic stability and bioavailability with prolonged half-lives and effective concentrations .
Study on Anti-Inflammatory Effects
Research conducted by Upare et al. (2019) synthesized styryl oxadiazoles and evaluated their anti-tubercular activity against Mtb strains. The study found that specific modifications to the oxadiazole structure significantly enhanced biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
